molecular formula C15H10BrCl2N3O3 B12003037 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

Cat. No.: B12003037
M. Wt: 431.1 g/mol
InChI Key: XOANPIIJHQJBNH-FBCYGCLPSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde with a primary amine. Schiff bases are known for their versatility and have been widely studied for their potential biological activities and coordination chemistry.

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,4-dichloroaniline in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide can be compared with other Schiff bases derived from similar aldehydes and amines. Some similar compounds include:

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

These compounds share structural similarities but differ in their substituents and overall properties.

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is a Schiff base hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a C=N bond formed through the condensation of 5-bromo-2-hydroxybenzaldehyde and 3,4-dichlorophenylhydrazine. The synthesis typically occurs in an ethanol solvent under reflux conditions, facilitating the formation of the Schiff base. The molecular formula is C16H14BrClN2O2C_{16}H_{14}BrClN_{2}O_{2} with a molecular weight of approximately 396.65 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including resistant strains.
  • Anticancer Properties : Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : The compound can form stable complexes with metal ions, which may disrupt enzyme activities or cellular processes.
  • Inhibition of DNA Synthesis : There is evidence suggesting that it may interfere with nucleic acid metabolism, thereby inhibiting DNA synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Klebsiella pneumoniae64

These results indicate that the compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

In vitro studies have been conducted on several cancer cell lines to assess the anticancer potential of this compound. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The IC50 values suggest that this compound has promising anticancer activity, particularly against breast cancer cells.

Properties

Molecular Formula

C15H10BrCl2N3O3

Molecular Weight

431.1 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C15H10BrCl2N3O3/c16-9-1-4-13(22)8(5-9)7-19-21-15(24)14(23)20-10-2-3-11(17)12(18)6-10/h1-7,22H,(H,20,23)(H,21,24)/b19-7+

InChI Key

XOANPIIJHQJBNH-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl)Cl

Origin of Product

United States

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